N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No.: 874376-55-3
Cat. No.: VC21393713
Molecular Formula: C17H12ClN3O4
Molecular Weight: 357.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874376-55-3 |
|---|---|
| Molecular Formula | C17H12ClN3O4 |
| Molecular Weight | 357.7g/mol |
| IUPAC Name | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C17H12ClN3O4/c18-11-7-5-10(6-8-11)15-16(21-25-20-15)19-17(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22) |
| Standard InChI Key | BOKBQUOLHCKLPQ-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl |
Introduction
Overview of the Compound
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. Its structure consists of three primary components:
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A 4-chlorophenyl group
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A 1,2,5-oxadiazole ring
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A dihydrobenzodioxine carboxamide moiety
Molecular Details:
Structural Features
The compound exhibits a complex molecular architecture:
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Oxadiazole Ring: The 1,2,5-oxadiazole is a heterocyclic structure known for its bioactivity and electron-withdrawing properties.
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Chlorophenyl Group: The para-chlorine substitution enhances lipophilicity and may contribute to biological activity.
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Dihydrobenzodioxine Core: This bicyclic ether system provides structural rigidity and potential for hydrogen bonding.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
| SMILES Notation | C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl |
| InChIKey | BOKBQUOLHCKLPQ-UHFFFAOYSA-N |
Synthesis and Preparation
While specific synthesis protocols for this compound were not found in the reviewed sources, similar oxadiazole derivatives are typically synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The dihydrobenzodioxine moiety can be introduced via etherification reactions.
Medicinal Chemistry
Compounds containing oxadiazole rings are extensively studied for their pharmacological properties:
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Anticancer Activity: Oxadiazoles have been shown to inhibit tubulin polymerization and exhibit cytotoxicity against cancer cell lines .
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Antimicrobial Properties: Similar derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi .
Material Science
The electron-withdrawing nature of the oxadiazole ring makes this compound potentially useful in:
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Organic light-emitting diodes (OLEDs)
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High-performance polymers
Biological Evaluation
Although direct studies on this compound are unavailable, analogous structures suggest promising bioactivity:
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Docking Studies: Oxadiazole-containing molecules often exhibit strong binding to biological targets such as enzymes or receptors .
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In Vitro Screening: Related compounds have demonstrated significant anticancer potency at micromolar concentrations .
Table 2: Biological Activity of Related Compounds
| Compound Class | Activity | Target |
|---|---|---|
| Oxadiazole-linked aryl derivatives | Anticancer (PGI > 50%) | Tubulin polymerization |
| Oxadiazole-substituted sulfonamides | Antimicrobial | Bacterial strains |
Limitations and Future Research Directions
Despite its promising structure:
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No direct experimental data on the pharmacokinetics or toxicity of this compound are currently available.
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Future studies should focus on:
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Synthesizing the compound efficiently.
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Conducting in vitro and in vivo biological evaluations.
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Exploring its electronic properties for material applications.
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